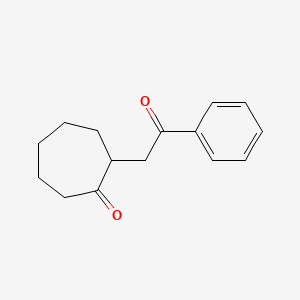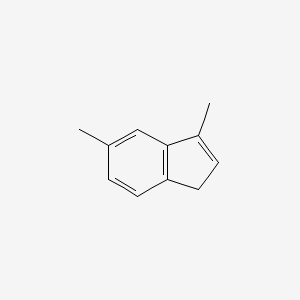
acetic acid;1,1-dibutyl-4H-stannin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is a chemical compound with the molecular formula C12H26O2Sn. This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-dibutyl-4H-stannin-4-ol typically involves the reaction of dibutyltin oxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(Bu2SnO)+CH3COOH→(Bu2Sn(OH)OOCCH3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,1-dibutyl-4H-stannin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;1,1-dibutyl-4H-stannin-4-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of stabilizers for PVC and other polymers.
Mecanismo De Acción
The mechanism of action of acetic acid;1,1-dibutyl-4H-stannin-4-ol involves its interaction with biological molecules. The tin atom in the compound can coordinate with various ligands, affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with metal-dependent enzymes and disrupt cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: Similar in structure but lacks the acetic acid group.
Tributyltin acetate: Contains three butyl groups and an acetate group, differing in the number of butyl groups.
Dibutyltin diacetate: Contains two acetate groups instead of one.
Uniqueness
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is unique due to its specific combination of butyl groups and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56598-55-1 |
|---|---|
Fórmula molecular |
C15H28O3Sn |
Peso molecular |
375.09 g/mol |
Nombre IUPAC |
acetic acid;1,1-dibutyl-4H-stannin-4-ol |
InChI |
InChI=1S/C5H6O.2C4H9.C2H4O2.Sn/c1-3-5(6)4-2;2*1-3-4-2;1-2(3)4;/h1-6H;2*1,3-4H2,2H3;1H3,(H,3,4); |
Clave InChI |
BYSOTTZLOKHUBA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(C=CC(C=C1)O)CCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


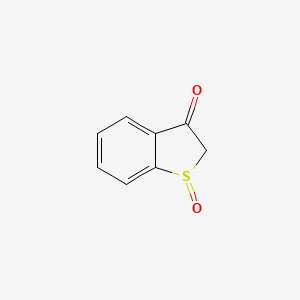
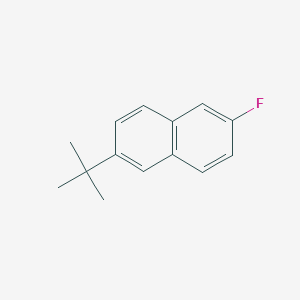
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
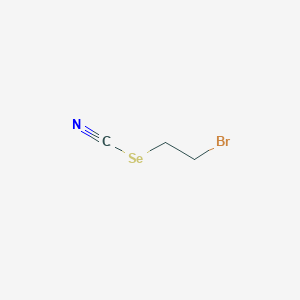
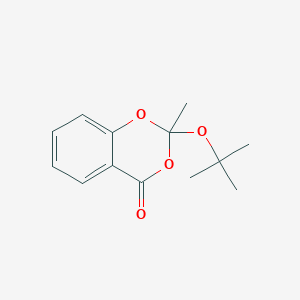

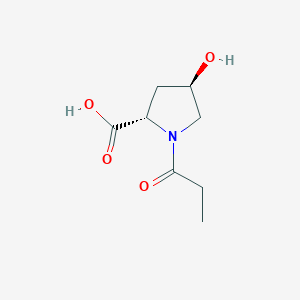

![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
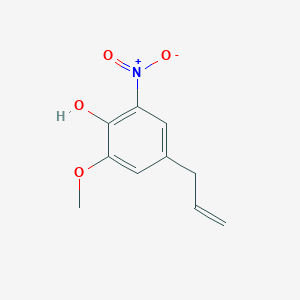
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
